N,N-Diisopropylbenzamide
Description
Contextualizing N,N-Diisopropylbenzamide within Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai They are prevalent in a wide array of biologically active molecules, pharmaceuticals, and agrochemicals. mdpi.com The synthesis of this compound itself is typically achieved through the reaction of benzoic acid or its derivatives, such as 4-bromobenzoyl chloride, with diisopropylamine. ontosight.aichegg.com
The general class of tertiary benzamides, to which this compound belongs, are often noted for their stability and resistance to certain chemical transformations, such as hydrolysis under acidic or basic conditions. mcmaster.ca This stability, however, is coupled with a rich and versatile reactivity profile, particularly in the realm of C-H bond activation and functionalization.
Significance of the N,N-Diisopropyl Moiety in Directing Group Chemistry
The N,N-diisopropyl group is the cornerstone of this compound's utility in modern synthesis. This bulky substituent plays a critical role as a "directing group," a functional group that controls the regioselectivity of a chemical reaction on an aromatic ring. youtube.com In the case of this compound, the amide group, and specifically the N,N-diisopropyl moiety, directs metalating agents, such as organolithium reagents, to the ortho position of the benzene ring (the carbon atom adjacent to the amide-substituted carbon). unito.itacs.orgbeilstein-journals.orgresearchgate.net
This phenomenon, known as directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic compounds. unito.itacs.orgcanada.ca The steric hindrance provided by the two isopropyl groups on the nitrogen atom prevents nucleophilic attack at the amide carbonyl carbon, which is a common side reaction with less sterically demanding amides. unito.it This resistance allows for the selective deprotonation at the ortho position, generating a highly reactive organometallic intermediate that can then be treated with various electrophiles to introduce a wide range of substituents. unito.itrsc.org The efficiency of this process is highlighted by studies showing that this compound is significantly more reactive in DoM reactions compared to less sterically hindered benzamides. canada.ca
Overview of this compound's Role in Modern Synthetic Strategies
The ability to selectively functionalize the ortho position of the benzene ring makes this compound a valuable building block in a multitude of synthetic applications.
Directed ortho-Metalation (DoM) and Subsequent Functionalization:
The primary application of this compound is in DoM reactions. unito.itacs.org After the initial ortho-lithiation, the resulting intermediate can react with a diverse array of electrophiles, leading to the synthesis of various substituted benzamides. For instance, reactions with aldehydes, dimethylformamide (DMF), and halogenating agents have been successfully employed to introduce new functional groups. unito.it This methodology has been utilized in the synthesis of complex molecules and has even been adapted to more environmentally friendly reaction media like deep eutectic solvents. unito.itrsc.org
C-H Bond Activation and Catalysis:
Beyond traditional organolithium-mediated DoM, this compound serves as a substrate in transition metal-catalyzed C-H activation reactions. nih.govdiva-portal.orgrsc.org These methods offer alternative pathways for C-H functionalization, often with different selectivities and functional group tolerances. For example, rhodium-catalyzed C-H activation has been explored, although in some instances, this compound was found to be unreactive, highlighting the specific conditions required for successful transformation. rsc.org Photocatalytic methods have also been developed for the divergent C-H arylation and N-dealkylation of benzamide derivatives, showcasing the versatility of this scaffold. diva-portal.orgresearchgate.net
Synthesis of Heterocyclic Compounds:
The functionalized benzamides derived from this compound are valuable precursors for the synthesis of various heterocyclic compounds. For example, intramolecular C-H arylation of appropriately substituted N,N-diisopropylbenzamides can lead to the formation of isoindolinones. diva-portal.org
Chemoselective Reductions:
The steric bulk of the N,N-diisopropyl group also influences the reduction of the amide carbonyl. Methods have been developed for the chemoselective reduction of sterically demanding N,N-diisopropylamides to aldehydes, a transformation that can be challenging with other amides. nih.gov This allows for the synthesis of functionalized aldehydes which are important intermediates in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMMJPYFKRKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174321 | |
| Record name | Benzamide, N,N-bis(1-methylethyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20383-28-2 | |
| Record name | N,N-Bis(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20383-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N-bis(1-methylethyl)- | |
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| Record name | 20383-28-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N-bis(1-methylethyl)- | |
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Synthetic Methodologies and Reaction Pathways for N,n Diisopropylbenzamide and Derivatives
Established Synthetic Routes for N,N-Diisopropylbenzamide
The formation of the amide bond in this compound is traditionally achieved through standard amidation protocols. These methods are reliable and widely employed for the preparation of the parent compound.
Amidation Reactions of Benzoyl Chlorides with Diisopropylamine
The most direct and common method for the synthesis of this compound involves the reaction of benzoyl chloride with diisopropylamine. chegg.comchegg.com This nucleophilic acyl substitution reaction is typically high-yielding and proceeds readily. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
Benzoyl chloride + Diisopropylamine → this compound + HCl
This method is favored for its simplicity and the ready availability of the starting materials. chegg.comchegg.com
Other Conventional Amidation Approaches
Beyond the use of acyl chlorides, other conventional methods for amide bond formation can be applied to synthesize this compound. These approaches often involve the activation of benzoic acid. researchgate.netresearchgate.net Common activating agents include carbodiimides (like DCC or EDC), or the conversion of the carboxylic acid to an active ester. While effective, these methods can sometimes require more elaborate purification to remove byproducts from the activating agents. researchgate.netresearchgate.net
Advanced Synthetic Strategies for Functionalized this compound Derivatives
The N,N-diisopropylamide group is a powerful directing group in organic synthesis, facilitating the selective functionalization of the aromatic ring. This has led to the development of advanced strategies for creating a diverse array of substituted this compound derivatives.
Directed Ortho Metalation (DOM) and Functionalization
Directed Ortho Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, the tertiary amide group acts as a potent directed metalation group (DMG), guiding deprotonation to the ortho position of the aromatic ring. wikipedia.orgorganic-chemistry.orglookchem.comacs.orgbaranlab.org This is achieved through the coordination of an organolithium reagent to the carbonyl oxygen of the amide, which positions the base for selective proton abstraction from the adjacent ortho-carbon. wikipedia.orgbaranlab.org The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.orgorganic-chemistry.org
The general scheme for DoM of this compound is:
Coordination of the organolithium reagent to the amide.
Regioselective deprotonation at the ortho position.
Reaction of the ortho-lithiated intermediate with an electrophile.
This methodology provides a powerful tool for the synthesis of 1,2-disubstituted aromatic compounds with high precision. researchgate.net
Ortho-Lithiation with Organolithium Reagents (e.g., sec-BuLi, n-BuLi, LDA)
The choice of organolithium reagent is crucial for the success of the ortho-lithiation of this compound. mt.comnih.gov Common bases employed include sec-butyllithium (B1581126) (sec-BuLi), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA). semanticscholar.orgnih.govreddit.com
sec-BuLi: Often used in combination with a ligand like TMEDA, sec-BuLi is a strong, non-nucleophilic base that effectively promotes ortho-lithiation. lookchem.comresearchgate.net Its steric bulk can enhance regioselectivity. reddit.com
n-BuLi: While also a potent base, n-BuLi can sometimes act as a nucleophile, leading to undesired side reactions. lookchem.comreddit.com However, in the presence of ligands like TMEDA, its efficacy in ortho-lithiation is significantly improved. lookchem.comsemanticscholar.org For this compound, n-BuLi/TMEDA has been shown to be an effective combination for achieving the ortho-lithiated species. lookchem.com
LDA: As a strong, non-nucleophilic base, LDA is also utilized for ortho-lithiation reactions. nih.govchegg.com Its use can be advantageous in minimizing nucleophilic addition to the amide carbonyl. nih.gov
The selection of the appropriate organolithium reagent and reaction conditions is critical to maximize the yield of the desired ortho-functionalized product while minimizing side reactions.
Influence of Ligands (e.g., TMEDA, PMDETA) on Reactivity and Selectivity
The addition of chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), plays a pivotal role in modulating the reactivity and selectivity of ortho-lithiation reactions. lookchem.combaranlab.orgsemanticscholar.orgnih.gov
TMEDA: This bidentate ligand is widely used in conjunction with organolithium reagents. nih.govwpmucdn.com It breaks down the oligomeric aggregates of organolithium compounds, leading to more reactive monomeric or dimeric species. baranlab.orgwpmucdn.com This increased basicity accelerates the rate of deprotonation. baranlab.org For this compound, the use of TMEDA with sec-BuLi or n-BuLi has been demonstrated to be highly effective in promoting ortho-lithiation. lookchem.com
PMDETA: This tridentate ligand can have a more pronounced effect on the structure and reactivity of the organolithium reagent. manchester.ac.uk In some cases, the choice of ligand can even influence the regioselectivity of the deprotonation. For instance, in a related system, the use of PMDETA was shown to favor lateral lithiation (deprotonation of a benzylic position) over ortho-lithiation. manchester.ac.uk
The table below summarizes the effect of different organolithium reagents and ligands on the ortho-lithiation of this compound and related systems, based on reported research findings.
| Reagent/Ligand | Substrate | Outcome | Reference |
| sec-BuLi/TMEDA | N,N-Diethylbenzamide | Ortho-lithiation | lookchem.com |
| n-BuLi/TMEDA | This compound | Ortho-lithiation | lookchem.comsemanticscholar.org |
| t-BuLi/THF | 2-Ethyl-N,N-diisopropylbenzamide | Ortho-lithiated dimer | manchester.ac.uk |
| t-BuLi/PMDETA | 2-Ethyl-N,N-diisopropylbenzamide | Laterally lithiated monomer | manchester.ac.uk |
| LDA | Various arenes | Ortho-lithiation (accelerated by LiCl) | nih.gov |
Kinetic and Thermodynamic Aspects of Lithiation
The ortho-lithiation of this compound is a kinetically controlled process that relies on the formation of a stable six-membered ring intermediate. The reaction is typically carried out at low temperatures (-78 °C) using a strong lithium amide base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). lookchem.combaranlab.orgwikipedia.org The diisopropylamido group acts as a directed metalation group (DMG) by coordinating to the lithium cation, which positions the base for preferential deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org
The stability of the resulting ortho-lithiated species is a key factor in the success of these reactions. Studies by Beak and Brown have shown that the ortho-lithiated species derived from this compound is stable at -78 °C. lookchem.com This stability is attributed to the steric bulk of the diisopropyl groups, which prevents nucleophilic attack of the organolithium reagent on the amide carbonyl group, a common side reaction with less hindered amides. semanticscholar.org A labeling study using N,N-diisopropyl-2,6-dideuteriobenzamide confirmed that the lithiation occurs directly at the ortho position and is not the result of a rearrangement from an initially formed α-aza anion. lookchem.com
The choice of the organolithium base can also influence the outcome of the reaction. While n-BuLi is effective for the lithiation of this compound, the use of the more sterically hindered sec-butyllithium (sec-BuLi) can be advantageous in preventing unwanted side reactions, particularly with more reactive substrates. semanticscholar.org The thermodynamic acidity of the ortho-protons is increased due to the inductive effect of the amide group and the stabilization of the resulting anion through chelation with the lithium cation. baranlab.org
Lateral Deprotonation in Substituted N,N-Diisopropylbenzamides
In substituted N,N-diisopropylbenzamides, the presence of other directing groups can influence the site of lithiation. When two directing groups are present on the aromatic ring, the regiochemical outcome of the deprotonation is determined by the relative directing ability of each group. The diisopropylamido group is a powerful DMG, often overriding the directing effect of other substituents. harvard.edu
However, in certain cases, deprotonation can occur at a position other than the ortho-position to the diisopropylamido group. This phenomenon, known as lateral deprotonation, is observed when a substituent with acidic protons is present on the ring. For instance, in a study by Hargitai et al. on the lithiation of an N-pivaloylphenylethylamine derivative containing a meta-substituted N,N-diisopropylcarbamoyl group, lithiation did not exclusively occur at the common ortho position between the two directing groups. semanticscholar.org Instead, a mixture of products was obtained, with the major product resulting from formylation at the less sterically hindered ortho position of the carbamoyl (B1232498) group. semanticscholar.org This highlights that while the diisopropylamido group is a strong director, steric hindrance and the presence of other acidic sites can lead to alternative deprotonation pathways.
Directed Metalation with Other Organometallic Species (e.g., Zincates, Manganates)
While organolithium reagents are the most common bases used for directed ortho-metalation, other organometallic species have been explored to achieve different reactivity and selectivity. The use of mixed lithium-zinc bases, or zincates, has been shown to be effective in the deprotonative metalation of various aromatic compounds. harvard.edu These reagents can exhibit enhanced reactivity and selectivity compared to their organolithium counterparts.
Similarly, manganate (B1198562) bases have emerged as valuable tools in directed metalation chemistry. These reagents, often prepared from manganese salts and organolithium compounds, can provide access to functionalized aromatics that are not readily accessible through traditional lithiation methods. The specific application and reaction conditions for the directed metalation of this compound with zincates and manganates are areas of ongoing research, offering potential for novel synthetic transformations.
Electrophilic Quenching of Metallated Intermediates
The ortho-lithiated intermediate generated from this compound is a versatile nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the ortho-position.
Halogenation (e.g., I, Br, Cl)
The introduction of halogen atoms can be achieved by quenching the lithiated intermediate with a suitable halogen source. For example, reaction with iodine (I₂) or bromine (Br₂) provides the corresponding ortho-iodo- and ortho-bromobenzamides. These halogenated derivatives are valuable intermediates for further transformations, such as cross-coupling reactions. The synthesis of 4,6-dichloro- and 4,6-difluorophthalides has been achieved starting from the corresponding 3,5-dihalo-N,N-diisopropylbenzamides via a lithiation-carboxylation sequence, demonstrating the utility of halogenated benzamides. researchgate.net
Borylation
The reaction of the ortho-lithiated species with boronic esters, such as triisopropyl borate, followed by acidic workup, yields the corresponding ortho-boronic acid derivative. This lithiation-borylation protocol is a powerful method for the synthesis of arylboronic acids, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. bris.ac.uk The reaction of the lithiated species of N,N-diethylbenzamide with trimethoxyborane followed by oxidation with hydrogen peroxide gives the corresponding ortho-hydroxybenzamide, which exists as the phthalide. lookchem.com
Reaction with Other Electrophiles (e.g., carbonyl compounds, thioanisole)
The nucleophilic ortho-lithiated intermediate readily reacts with carbonyl compounds. For instance, addition to aldehydes and ketones, such as benzaldehyde (B42025) and benzophenone, leads to the formation of ortho-substituted benzamides which, upon acidic workup, cyclize to form phthalides. lookchem.com
The reaction with other electrophiles, such as thioanisole, has also been explored. Under certain conditions, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved, although this typically requires the use of a base like lithium diisopropylamide (LDA) and does not proceed through a simple electrophilic quench of a pre-formed ortho-lithiated species.
The following table summarizes the electrophilic quenching of ortho-lithiated this compound and its diethyl analogue, as reported by Beak and Brown. lookchem.com
| Electrophile | Product | Yield (%) |
| D₂O | N,N-Diethyl-2-deuteriobenzamide | 95 |
| CH₃I | N,N-Diethyl-2-methylbenzamide | 85 |
| C₂H₅I | N,N-Diethyl-2-ethylbenzamide | 75 |
| (CH₃O)₃B / H₂O₂ | 2-Hydroxy-N,N-diethylbenzamide (as phthalide) | 60 |
| (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N,N-diethylbenzamide (as phthalide) | 70 |
| C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-N,N-diethylbenzamide (as phthalide) | 80 |
| (C₆H₅)₂CO | 2-(Hydroxydiphenylmethyl)-N,N-diethylbenzamide (as phthalide) | 90 |
| D₂O | N,N-Diisopropyl-2-deuteriobenzamide | 95 |
| C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide (as phthalide) | 75 |
Table of Compounds
| Compound Name |
| This compound |
| n-Butyllithium |
| N,N,N',N'-Tetramethylethylenediamine |
| sec-Butyllithium |
| N,N-Diisopropyl-2,6-dideuteriobenzamide |
| N-Pivaloylphenylethylamine |
| N,N-Diethylbenzamide |
| Lithium diisopropylamide |
| Iodine |
| Bromine |
| Triisopropyl borate |
| Trimethoxyborane |
| Benzaldehyde |
| Benzophenone |
| Thioanisole |
| N,N-Diethyl-2-deuteriobenzamide |
| N,N-Diethyl-2-methylbenzamide |
| N,N-Diethyl-2-ethylbenzamide |
| 2-Hydroxy-N,N-diethylbenzamide |
| 2-(1-Hydroxy-1-methylethyl)-N,N-diethylbenzamide |
| 2-(Hydroxy(phenyl)methyl)-N,N-diethylbenzamide |
| 2-(Hydroxydiphenylmethyl)-N,N-diethylbenzamide |
| N,N-Diisopropyl-2-deuteriobenzamide |
| 2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide |
| 4,6-Dichlorophthalide |
| 4,6-Difluorophthalide |
| 3,5-Dihalo-N,N-diisopropylbenzamide |
The synthetic versatility of this compound is greatly amplified by the capacity of the diisopropylamido group to direct metalation to the ortho-position of the benzene (B151609) ring. This directed ortho-metalation (DoM) approach serves as a robust method for the regioselective functionalization of the aromatic core. This article delves into the pivotal aspects of synthesizing this compound derivatives, with a focus on the kinetic and thermodynamic governance of lithiation, phenomena of lateral deprotonation, the application of alternative metalating agents, and the subsequent quenching of the metallated intermediates with a variety of electrophiles.
Kinetic and Thermodynamic Aspects of Lithiation
The ortho-lithiation of this compound is a kinetically controlled reaction that hinges on the formation of a stable six-membered ring intermediate. baranlab.orgwikipedia.org Typically conducted at low temperatures (-78 °C), the reaction employs a potent lithium amide base like n-butyllithium (n-BuLi), often complemented by a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). lookchem.combaranlab.orgwikipedia.org The diisopropylamido group functions as a directed metalation group (DMG) by coordinating with the lithium cation, thereby positioning the base for preferential deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org
The stability of the resultant ortho-lithiated species is a critical determinant for the success of these reactions. Research by Beak and Brown has demonstrated that the ortho-lithiated species derived from this compound is stable at -78 °C. lookchem.com This stability is credited to the steric hindrance provided by the diisopropyl groups, which obstructs nucleophilic attack of the organolithium reagent on the amide carbonyl group—a frequent side reaction with less bulky amides. semanticscholar.org A labeling experiment utilizing N,N-diisopropyl-2,6-dideuteriobenzamide has verified that lithiation happens directly at the ortho position and is not a consequence of rearrangement from an initially formed α-aza anion. lookchem.com
The selection of the organolithium base can also steer the reaction's outcome. While n-BuLi is proficient for the lithiation of this compound, the more sterically demanding sec-butyllithium (sec-BuLi) can be beneficial in thwarting undesired side reactions, especially with more reactive substrates. semanticscholar.org The thermodynamic acidity of the ortho-protons is heightened by the inductive effect of the amide group and the stabilization of the subsequent anion via chelation with the lithium cation. baranlab.org
Lateral Deprotonation in Substituted N,N-Diisopropylbenzamides
In substituted variants of this compound, the existence of other directing groups can sway the site of lithiation. When two directing groups are present on the aromatic ring, the regiochemical result of the deprotonation is dictated by the comparative directing strength of each group. The diisopropylamido group is a formidable DMG, frequently overriding the directing influence of other substituents. harvard.edu
Nevertheless, in specific instances, deprotonation can take place at a position other than the ortho-position relative to the diisopropylamido group. This effect, termed lateral deprotonation, is noted when a substituent bearing acidic protons is present on the ring. For example, in a study by Hargitai et al. on the lithiation of an N-pivaloylphenylethylamine derivative with a meta-substituted N,N-diisopropylcarbamoyl group, lithiation did not exclusively happen at the common ortho position between the two directing groups. semanticscholar.org Instead, a mixture of products was formed, with the predominant product arising from formylation at the less sterically encumbered ortho position of the carbamoyl group. semanticscholar.org This underscores that while the diisopropylamido group is a potent director, steric hindrance and the presence of other acidic sites can pave the way for alternative deprotonation pathways.
Directed Metalation with Other Organometallic Species (e.g., Zincates, Manganates)
While organolithium reagents are the conventional bases for directed ortho-metalation, other organometallic species have been investigated to attain varied reactivity and selectivity. The application of mixed lithium-zinc bases, or zincates, has proven effective in the deprotonative metalation of diverse aromatic compounds. harvard.edu These reagents can display superior reactivity and selectivity in comparison to their organolithium counterparts.
In a similar vein, manganate bases have surfaced as valuable assets in directed metalation chemistry. These reagents, often synthesized from manganese salts and organolithium compounds, can grant access to functionalized aromatics that are not easily reachable through conventional lithiation techniques. The precise application and reaction conditions for the directed metalation of this compound with zincates and manganates remain areas of active investigation, holding promise for novel synthetic transformations.
Electrophilic Quenching of Metallated Intermediates
The ortho-lithiated intermediate produced from this compound is a versatile nucleophile that can engage with a broad spectrum of electrophiles to install various functional groups at the ortho-position.
Halogenation (e.g., I, Br, Cl)
The incorporation of halogen atoms can be realized by quenching the lithiated intermediate with a suitable halogen source. For instance, reaction with iodine (I₂) or bromine (Br₂) furnishes the corresponding ortho-iodo- and ortho-bromobenzamides. These halogenated derivatives serve as valuable intermediates for subsequent transformations, such as cross-coupling reactions. The synthesis of 4,6-dichloro- and 4,6-difluorophthalides has been accomplished starting from the corresponding 3,5-dihalo-N,N-diisopropylbenzamides through a lithiation-carboxylation sequence, showcasing the utility of halogenated benzamides. researchgate.net
Borylation
The reaction of the ortho-lithiated species with boronic esters, for instance, triisopropyl borate, followed by an acidic workup, yields the corresponding ortho-boronic acid derivative. This lithiation-borylation protocol represents a potent method for synthesizing arylboronic acids, which are crucial building blocks in Suzuki-Miyaura cross-coupling reactions. bris.ac.uk The reaction of the lithiated species of N,N-diethylbenzamide with trimethoxyborane, followed by oxidation with hydrogen peroxide, results in the corresponding ortho-hydroxybenzamide, which is present as the phthalide. lookchem.com
Reaction with Other Electrophiles (e.g., carbonyl compounds, thioanisole)
The nucleophilic ortho-lithiated intermediate readily reacts with carbonyl compounds. For example, addition to aldehydes and ketones, such as benzaldehyde and benzophenone, culminates in the formation of ortho-substituted benzamides which, upon acidic workup, cyclize to form phthalides. lookchem.com
The reaction with other electrophiles, like thioanisole, has also been examined. Under specific conditions, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be realized, although this usually necessitates the use of a base such as lithium diisopropylamide (LDA) and does not occur via a straightforward electrophilic quench of a pre-formed ortho-lithiated species.
The table below summarizes the electrophilic quenching of ortho-lithiated this compound and its diethyl analogue, as documented by Beak and Brown. lookchem.com
| Electrophile | Product | Yield (%) |
| D₂O | N,N-Diethyl-2-deuteriobenzamide | 95 |
| CH₃I | N,N-Diethyl-2-methylbenzamide | 85 |
| C₂H₅I | N,N-Diethyl-2-ethylbenzamide | 75 |
| (CH₃O)₃B / H₂O₂ | 2-Hydroxy-N,N-diethylbenzamide (as phthalide) | 60 |
| (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N,N-diethylbenzamide (as phthalide) | 70 |
| C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-N,N-diethylbenzamide (as phthalide) | 80 |
| (C₆H₅)₂CO | 2-(Hydroxydiphenylmethyl)-N,N-diethylbenzamide (as phthalide) | 90 |
| D₂O | N,N-Diisopropyl-2-deuteriobenzamide | 95 |
| C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-N,N-diisopropylbenzamide (as phthalide) | 75 |
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis provides a powerful toolkit for the selective functionalization of otherwise inert C–H bonds. In the context of this compound, iridium and ruthenium complexes have emerged as particularly effective catalysts for directing transformations to the ortho-position of the aromatic ring. These methodologies offer efficient routes to halogenated and amidated derivatives, which are valuable intermediates in organic synthesis.
C–H Activation and Functionalization
The amide directing group in this compound plays a crucial role in coordinating to the metal center, enabling the selective activation of the proximal C–H bond. This chelation-assisted strategy has been successfully exploited in various catalytic systems.
An efficient method for the ortho-C–H bond amidation of weakly coordinating benzamides, including this compound, has been developed using iridium(III) catalysis. nih.gov This transformation utilizes readily available sulfonyl azides as the amino source. nih.gov The use of ionic liquids as the reaction medium has been shown to be particularly effective for this process, leading to a broad substrate scope and good yields. nih.gov
Pentamethylcyclopentadienyl iridium(III) (Cp*Ir(III)) complexes are highly effective catalysts for the directed ortho-halogenation of this compound and its derivatives. rsc.orgrsc.org This method utilizes N-halosuccinimides as the halogen source and demonstrates high yields for iodination and bromination. rsc.orgrsc.org Chlorination, however, has not been observed under these conditions. rsc.orgrsc.org The reaction tolerates a variety of functional groups in the para-position of the benzamide (B126). rsc.orgrsc.org
Optimized conditions for the iodination reaction involve using 0.5 mol% of the iridium catalyst precursor, [Cp*IrCl₂]₂, in 1,2-dichloroethane (B1671644) at 60 °C for 1 hour. rsc.orgrsc.org For the bromination reaction, a higher catalyst loading of 6 mol% and a longer reaction time of 4 hours are required to achieve good yields. rsc.orgrsc.org
Table 1: Iridium-Catalyzed ortho-Halogenation of para-Substituted N,N-Diisopropylbenzamides
| Entry | para-Substituent (R) | Halogenating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | NIS | 2-Iodo-N,N-diisopropylbenzamide | >99 |
| 2 | OMe | NIS | 4-Methoxy-2-iodo-N,N-diisopropylbenzamide | >99 |
| 3 | tBu | NIS | 4-tert-Butyl-2-iodo-N,N-diisopropylbenzamide | >99 |
| 4 | CF₃ | NIS | 4-(Trifluoromethyl)-2-iodo-N,N-diisopropylbenzamide | 87 |
| 5 | H | NBS | 2-Bromo-N,N-diisopropylbenzamide | 92 |
| 6 | OMe | NBS | 4-Methoxy-2-bromo-N,N-diisopropylbenzamide | 96 |
| 7 | tBu | NBS | 4-tert-Butyl-2-bromo-N,N-diisopropylbenzamide | 95 |
| 8 | CF₃ | NBS | 4-(Trifluoromethyl)-2-bromo-N,N-diisopropylbenzamide | 61 |
Reaction conditions: Iodination (0.5 mol% [CpIrCl₂]₂, NIS, AcOH, AgOTf, DCE, 60°C, 1h); Bromination (6 mol% [CpIrCl₂]₂, NBS, AcOH, AgOTf, DCE, 60°C, 4h). Data sourced from Dalton Transactions. rsc.org
Mechanistic investigations into the Cp*Ir(III)-catalyzed halogenation have provided significant insights into the reaction pathway. Kinetic studies reveal that the reaction order is first-order in the iridium catalyst, positive-order in the benzamide substrate, and zero-order in N-iodosuccinimide. rsc.org A kinetic isotope effect (KIE) of 2.5 was determined from an independent H/D study, suggesting that the C–H bond cleavage is a rate-determining step. rsc.org
Computational studies using Density Functional Theory (DFT) support a Concerted Metalation-Deprotonation (CMD) mechanism for the initial C–H bond activation step, which is considered more likely than an oxidative addition pathway. rsc.org The proposed catalytic cycle involves the formation of a cyclometalated intermediate resulting from the C-H activation of the substrate. rsc.org The functionalization step is calculated to proceed through an Ir(V) species. rsc.org
N-halosuccinimides (NXS) serve as the primary halogen source in these iridium-catalyzed reactions. rsc.org Mechanistic proposals suggest two potential pathways for the halogenation step. rsc.org The first involves direct functionalization with the N-halosuccinimide. rsc.org The second, and computationally favored, pathway involves the in situ generation of acetate (B1210297) hypohalite (AcOX) from the reaction of the N-halosuccinimide with acetic acid, which is present in the reaction mixture. rsc.orgrsc.org This acetate hypoiodite (B1233010) then undergoes oxidative addition to the iridium center to form a key Ir(V) intermediate. rsc.org Subsequent reductive elimination from this high-valent iridium species delivers the halogenated product and regenerates the active catalyst. rsc.org
Ruthenium catalysts also effectively promote the intermolecular ortho-C–H halogenation of benzamides. rsc.org A system utilizing [Ru₃(CO)₁₂] as the catalyst and silver adamantate carboxylate (AgO₂CAd) as an additive enables the selective bromination and iodination of both electron-rich and electron-deficient benzamides. rsc.orgresearchgate.net This method represents a significant advancement in ruthenium-catalyzed C–H activation for C–X bond formation. rsc.org
Table 2: Ruthenium-Catalyzed ortho-Halogenation of N,N-Diisopropylbenzamide
| Entry | Halogenating Agent | Additive | Product | Yield (%) |
|---|---|---|---|---|
| 1 | CBr₄ | AgO₂C(1-Ad) | 2-Bromo-N,N-diisopropylbenzamide | 82 |
| 2 | I₂ | AgO₂C(1-Ad) | 2-Iodo-N,N-diisopropylbenzamide | 75 |
Reaction conditions: [Ru₃(CO)₁₂] (3.3 mol%), AgO₂C(1-Ad) (20 mol%), DCE, 100°C, 24h. Data sourced from Chemical Communications. rsc.orgresearchgate.net
Iridium-Catalyzed Directed Halogenation (e.g., Cp*Ir(III) complexes)
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the introduction of new substituents onto the aromatic ring, significantly expanding the chemical space accessible from this starting material.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a widely used method for the formation of carbon-carbon bonds. For a para-substituted this compound, such as para-bromo-N,N-diisopropylbenzamide, a Suzuki-Miyaura coupling would enable the introduction of a wide range of substituents at the para position.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction. |
| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. |
| Organoboron Reagent | Arylboronic acids, arylboronic esters | Provides the carbon nucleophile. |
| Solvent | Toluene (B28343), Dioxane, THF/Water | Solubilizes the reactants and influences the reaction rate. |
This table presents generally used components for Suzuki-Miyaura coupling reactions and does not represent a specific experiment on this compound.
Palladium catalysis is not limited to Suzuki-Miyaura coupling. A notable transformation is the directed ortho-C-H acylation, which allows for the introduction of an acyl group at the position ortho to the amide directing group.
In a study on the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides, this compound was used as a substrate. acs.org The reaction with an arylglyoxylic acid as the acyl source, catalyzed by palladium trifluoroacetate (B77799) (Pd(TFA)₂), resulted in the formation of the corresponding ortho-acylated product. acs.orgnih.gov
The reaction proceeds via a proposed mechanism involving ortho-C-H palladation, where the amide group directs the palladium catalyst to the ortho position. nih.gov Interestingly, experimental evidence suggests that coordination of the palladium to the amide nitrogen may play a role in stabilizing the intermediate, although computational studies have also suggested coordination to the oxygen atom. nih.govnih.gov For the sterically hindered this compound, the reaction produced the ortho-acylated product in a moderate yield of 47%. acs.org This is attributed to the steric bulk around the nitrogen atom, which may hinder its coordination to the palladium center. acs.org
Table 2: Palladium-Catalyzed ortho-Acylation of this compound
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|
Data sourced from a study on the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides. acs.org
Deoxygenative Reduction of Amides to Amines
The reduction of amides to amines is a fundamental transformation in organic synthesis. Deoxygenative hydrosilylation, which involves the removal of the carbonyl oxygen and the formation of a C-H bond using a hydrosilane as the reducing agent, has emerged as a powerful method for this conversion, often utilizing earth-abundant metal catalysts.
Iron catalysts are attractive for amide reduction due to their low cost and low toxicity. Several iron-based systems have been developed for the deoxygenative hydrosilylation of tertiary amides.
Iron carbonyl complexes, such as Fe(CO)₅ and Fe₃(CO)₁₂, have been shown to catalyze the hydrosilylation of tertiary amides to the corresponding amines. mdpi.com The reaction mechanism is thought to involve the formation of a silyl (B83357) hydride iron species, which then hydrosilylates the amide carbonyl to form an O-silylated N,O-acetal. mdpi.com Subsequent cleavage of the C-O bond generates an iminium ion, which is then reduced by another equivalent of the hydrosilane to afford the amine product. mdpi.com
More recently, well-defined iron(0) bis-N-heterocyclic carbene (bis-NHC) complexes have been reported to be effective catalysts for this transformation. researchgate.net An in situ generated iron/N-heterocyclic carbene complex from iron(II) acetate and an imidazolium (B1220033) salt has also been shown to efficiently catalyze the reduction of aromatic and heteroaromatic tertiary amides with polymethylhydrosiloxane (B1170920) (PMHS) at a relatively mild temperature of 65 °C. researchgate.net
Table 3: Iron-Catalyzed Deoxygenative Hydrosilylation of Tertiary Amides
| Catalyst System | Hydrosilane | Substrate Scope |
|---|---|---|
| Fe(CO)₅ / Fe₃(CO)₁₂ | PMHS, TMDS, PhSiH₃ | Tertiary amides |
| Fe{(DippC:)₂CH₂}(η⁶-C₆H₆) | PhSiH₃ | Tertiary amides |
This table summarizes various iron catalyst systems for the deoxygenative hydrosilylation of tertiary amides. mdpi.comresearchgate.net
Cobalt-based catalysts have also been successfully employed for the deoxygenative reduction of amides. The cobalt carbonyl complex, Co₂(CO)₈, can catalyze the hydrosilylation of tertiary amides either photochemically at room temperature or thermally at 100 °C. mdpi.com For instance, N,N-dimethylbenzamide was converted to dimethylbenzylamine in high conversion using Co₂(CO)₈ and tetramethyldisiloxane (TMDS). mdpi.com
Another effective system involves the use of a Co(acac)₂/DPEphos catalyst. mdpi.com This system is proposed to proceed via a Co(I) hydride as the active catalytic species. Deuterium (B1214612) labeling studies have shown that the two new hydrogen atoms in the amine product originate from the hydrosilane, supporting a mechanism involving the formation of a siloxymethylamine intermediate. mdpi.com
Table 4: Cobalt-Catalyzed Deoxygenative Hydrosilylation of Tertiary Amides
| Catalyst System | Hydrosilane | Reaction Conditions |
|---|---|---|
| Co₂(CO)₈ | TMDS, PMHS, PhSiH₃ | Photochemical (350 nm, 25 °C) or Thermal (100 °C) |
This table outlines cobalt catalyst systems for the deoxygenative hydrosilylation of tertiary amides. mdpi.com
Nickel catalysis provides an additional avenue for the deoxygenative reduction of tertiary amides. A notable advantage of some nickel-based systems is their ability to reduce a broad range of amides, including those with various functional groups.
A system comprising the air-stable Ni(II) precatalyst NiCl₂(dme) and phenylsilane (B129415) (PhSiH₃) has been developed for the reduction of both secondary and tertiary amides. This methodology is tolerant of a wide array of functional groups, including esters, and can be applied to the reduction of lactams to cyclic amines. The reaction proceeds under mild conditions and provides a route to access α-deuterated amines when PhSiD₃ is used as the reductant.
While a specific example for this compound is not provided in the cited literature, the broad substrate scope of this nickel-catalyzed system suggests its potential applicability for the reduction of this and other N,N-dialkylbenzamides.
Table 5: Nickel-Catalyzed Deoxygenative Hydrosilylation of Tertiary Amides
| Catalyst | Hydrosilane | Substrate Scope |
|---|
This table summarizes a nickel catalyst system for the deoxygenative hydrosilylation of amides.
Mechanistic Investigations of Amide Reduction
The reduction of tertiary amides, such as this compound, to their corresponding amines is a fundamental transformation in organic synthesis. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, the reaction is understood to proceed through well-established pathways for tertiary amides, primarily involving the nucleophilic addition of a hydride equivalent to the carbonyl carbon.
Commonly employed reducing agents include powerful metal hydrides like lithium aluminum hydride (LiAlH₄) and catalytic hydrosilylation systems. The general mechanism for reduction with a metal hydride like LiAlH₄ involves two key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the amide. This step breaks the carbonyl π-bond, forming a tetrahedral intermediate where the oxygen atom coordinates to the aluminum species.
C-O Bond Cleavage: This highly unstable tetrahedral intermediate collapses. The lone pair on the nitrogen atom facilitates the expulsion of the oxygen, which is coordinated to the aluminum moiety (as an aluminate salt). This step results in the formation of an iminium ion.
Second Hydride Addition: The resulting iminium ion is then rapidly reduced by a second equivalent of the hydride reagent, which attacks the electrophilic carbon, yielding the final tertiary amine product, N,N-diisopropylbenzylamine. An aqueous workup is subsequently required to protonate the intermediate alkoxide and hydrolyze the remaining reagent.
In catalytic hydrosilylation, a transition-metal catalyst activates the amide, typically through coordination to the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, facilitating hydride transfer from a silane (B1218182) reagent to form a hemiaminal intermediate. Subsequent steps lead to the formation of the amine product.
Photocatalytic Transformations
Recent advancements have utilized photocatalysis to achieve novel transformations of benzamide derivatives. A key study demonstrated that the reaction of chlorinated benzamides can be selectively directed toward either C–H arylation or N-dealkylation by modulating the reaction conditions within an aqueous micellar environment. chem-station.comdalalinstitute.comrsc.orgnih.gov
A controllable, photocatalytic strategy has been developed that channels the reaction of o-chlorobenzamides, using 2-chloro-N,N-diisopropylbenzamide as a model substrate, towards two distinct products: isoindolinones (from C–H arylation) or secondary amides (from N-dealkylation). chem-station.com The selectivity of the process can be guided by adjusting reaction parameters, particularly the choice of amine used as an electron donor. chem-station.comdalalinstitute.com For instance, using tetramethylethylenediamine (TMEDA) primarily leads to the C–H arylation product, whereas employing primary or secondary amines significantly increases the yield of the N-dealkylation product. dalalinstitute.com
The system operates under mild conditions, using methylene (B1212753) blue as a photocatalyst, blue LED light, and water as the solvent. chem-station.comdntb.gov.ua
Table 1: Influence of Amine on Reaction Pathway
| Amine Electron Donor | Major Product Pathway | Key Intermediate |
| Tertiary (e.g., TMEDA) | C–H Arylation | N-Acyliminium Radical |
| Primary/Secondary | N-Dealkylation | N-Acyliminium Cation |
This table is based on findings from the photocatalytic transformation of 2-chloro-N,N-diisopropylbenzamide. chem-station.comdalalinstitute.com
The divergence in reactivity stems from the ability to selectively generate either an N-acyliminium radical or a highly electrophilic N-acyliminium cation as the key intermediate. chem-station.comdalalinstitute.com The proposed mechanism begins with the photocatalyst generating a radical at the N-alkyl unit via a 1,5-hydrogen-atom transfer (1,5-HAT) from the amine substituent. chem-station.com
Radical Pathway: The resulting α-amino radical can undergo intramolecular cyclization onto the aryl ring (generated after reductive cleavage of the C-Cl bond), leading to the C–H arylation product (an isoindolinone). chem-station.comuop.edu.pk This pathway is favored under conditions that promote radical reactivity.
Cationic Pathway: Alternatively, the α-amino radical can be oxidized to form a highly electrophilic N-acyliminium cation. This cation is susceptible to nucleophilic attack by water, leading to an intermediate that fragments to yield the N-dealkylated secondary amide. chem-station.comrsc.org This radical-polar crossover process is promoted by conditions that favor the oxidation of the intermediate radical. nih.gov
The use of an aqueous micellar solution is crucial for the success of these transformations. chem-station.com The micelles, formed by surfactants such as cetrimonium (B1202521) bromide (CTAB), serve multiple roles. They solubilize the hydrophobic benzamide substrate and photocatalyst in the aqueous medium. chem-station.commdpi.com Furthermore, the micellar environment can facilitate the reduction of the halogenated benzamide and prolong the lifetime of highly energetic intermediates by organizing the reactants within the hydrophobic core. chem-station.com This preorganization enhances the thermodynamic driving force of the process and allows for the selective generation and reaction of the radical or cationic intermediates. chem-station.com
Reactions involving N-(diisopropylphosphanyl)benzamide
N-(diisopropylphosphanyl)benzamide is an amido-substituted phosphine (B1218219) that can serve as a bidentate hybrid P,O-ligand in coordination chemistry. rsc.org Its synthesis has been achieved through different routes starting from benzamide.
A reliable two-step procedure for the synthesis of N-(diisopropylphosphanyl)benzamide involves the intermediacy of N-(trimethylsilyl)benzamide. rsc.org
Silylation of Benzamide: Benzamide is first converted into N-trimethylsilylbenzamide. This is achieved by reacting benzamide with chlorotrimethylsilane (B32843) in the presence of a base like triethylamine (B128534) in a suitable solvent such as toluene. rsc.org
Reaction with Chlorodiisopropylphosphine (B1205602): The isolated N-(trimethylsilyl)benzamide is then reacted with chlorodiisopropylphosphine (PiPr₂Cl). rsc.org The reaction, typically conducted in toluene at an elevated temperature (e.g., 70 °C), yields the target compound, N-(diisopropylphosphanyl)benzamide, as a colorless, air-sensitive solid in good yield (approx. 77-80%). rsc.org The driving force for this step is the formation of the stable trimethylsilyl (B98337) chloride byproduct.
This method was found to be more efficient and higher-yielding than a one-pot alternative that involves the direct reaction of benzamide with PiPr₂Cl in the presence of N,N-dimethylpyridin-4-amine (DMAP) and triethylamine. rsc.org
Table 2: Synthesis of N-(diisopropylphosphanyl)benzamide
| Starting Material | Reagents | Intermediate | Product | Reported Yield |
| Benzamide | 1. Et₃N, Me₃SiCl2. PiPr₂Cl | N-(trimethylsilyl)benzamide | N-(diisopropylphosphanyl)benzamide | ~77-80% |
Data sourced from the two-step synthetic procedure. rsc.org
Synthesis via Direct Reaction with PiPr2Cl
A derivative, N-(diisopropylphosphanyl)benzamide, can be synthesized through a direct, one-step process. mdpi.comresearchgate.net This straightforward method involves reacting benzamide directly with chlorodiisopropylphosphine (PiPr₂Cl). mdpi.com The reaction is conducted in refluxing toluene and requires the presence of N,N-dimethylpyridin-4-amine (DMAP) and triethylamine (Net₃). mdpi.comproquest.com
While this direct synthesis is feasible, it has been noted to result in a lower yield (under 40%) compared to a two-step alternative. proquest.com The alternative, higher-yielding (approximately 80%) method first converts benzamide into N-trimethylsilylbenzamide, which is then reacted with PiPr₂Cl. mdpi.comproquest.com
| Reagent | Role | Solvent | Condition |
|---|---|---|---|
| Benzamide | Starting Material | Toluene | Reflux |
| Chlorodiisopropylphosphine (PiPr₂Cl) | Phosphanylating Agent | ||
| N,N-dimethylpyridin-4-amine (DMAP) | Catalyst/Base | ||
| Triethylamine (Net₃) | Base |
Classification as P,O-Ligands
N-(diisopropylphosphanyl)benzamide is classified as a bidentate hybrid P,O-ligand. mdpi.comresearchgate.net This classification arises because the molecule contains two different potential donor atoms: a "soft" phosphorus(III) center and a "hard" oxygen atom from the amide group. mdpi.compreprints.org Such ligands, which combine donor atoms with distinct electronic properties, are also known as hemilabile ligands. mdpi.comproquest.compreprints.org
The versatility of these P,O-ligands in coordination chemistry is enhanced by their ability to exist in both neutral and anionic forms. mdpi.comresearchgate.net The anionic form is readily achieved through the deprotonation of the NH group, which increases the compound's tendency to act as a chelating ligand. mdpi.comproquest.compreprints.org
Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly governed by the interplay of steric and electronic effects originating from its diisopropylamino group and the benzoyl moiety. The bulky diisopropyl groups create substantial steric hindrance around the amide nitrogen and the carbonyl carbon. This steric crowding can influence reaction pathways by impeding the approach of reagents. Concurrently, the electronic nature of the tertiary amide group, where the nitrogen's lone pair is delocalized into the carbonyl system, affects the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.
Influence of Diisopropyl Groups on Regioselectivity (e.g., ortho- vs. para-functionalization)
The diisopropyl groups on the amide nitrogen exert a powerful directing effect in electrophilic substitution reactions on the aromatic ring, specifically favoring ortho-functionalization. lookchem.com This phenomenon is a well-documented example of directed ortho metalation (DoM). baranlab.org
In this process, the amide group acts as a directed metalation group (DMG). baranlab.org The oxygen atom of the carbonyl coordinates to a Lewis acidic organolithium reagent (like n-BuLi or sec-BuLi), positioning the base in close proximity to the ortho-proton. lookchem.combaranlab.org This chelation facilitates the removal of the ortho-proton over other protons on the ring, leading to a stabilized ortho-lithiated intermediate. lookchem.com The steric bulk of the diisopropyl groups is crucial; it prevents the nucleophilic organolithium reagent from attacking the electrophilic carbonyl carbon, a competing side reaction that is more prevalent with smaller N,N-diethylamides. lookchem.com Once the ortho-lithiated species is formed, it can react with various electrophiles to yield exclusively the ortho-substituted product. lookchem.com This high regioselectivity makes the tertiary amide a more effective directing group than many other functional groups under these reaction conditions. lookchem.com Studies on related N-alkyl arylsulfonamides also show that large, branched alkyl groups like isopropyl provide sufficient steric hindrance to direct reactions to the ortho position and prevent competing side reactions. nih.gov
| Feature | Influence on Regioselectivity | Outcome |
|---|---|---|
| Tertiary Amide Group (DMG) | Coordinates with organolithium reagent, directing it to the proximal position. lookchem.combaranlab.org | Favors ortho-deprotonation. lookchem.com |
| Bulky Diisopropyl Groups | Sterically shields the carbonyl carbon from nucleophilic attack by the organolithium base. lookchem.com | Prevents side reactions, enabling efficient ortho-lithiation. lookchem.com |
Computational Studies of Steric Hindrance and Electrophilicity
Computational studies, often employing methods like Density Functional Theory (DFT), provide quantitative insights into the molecular properties governing the reactivity of amides. chemrxiv.org For molecules with significant steric bulk, such as this compound, these studies can elucidate how steric hindrance affects reactivity and molecular structure.
Analysis of properties like the Molecular Electrostatic Potential (MEP) can identify the most probable sites for electrophilic attack. chemrxiv.org Furthermore, calculations can determine fundamental reactive properties and evaluate a compound's propensity for reactions like autoxidation or hydrolysis. chemrxiv.org In related systems, computational analysis has shown that halogen substitution can decrease the electrophilicity index. chemrxiv.org For this compound, theoretical models would be used to quantify the steric shield provided by the isopropyl groups and its effect on the electrophilicity of the carbonyl carbon, providing a deeper understanding of the regioselectivity observed in reactions like directed ortho metalation.
Advanced Research Directions and Applications
N,N-Diisopropylbenzamide as a Versatile Synthetic Intermediate
This compound is a key starting material in the synthesis of more complex molecules, largely due to the directing effect of the diisopropylamide group in metallation reactions. This functionality facilitates the introduction of various substituents onto the benzene (B151609) ring with high regioselectivity.
The utility of this compound as a precursor is prominently demonstrated in directed ortho-metallation (DoM) reactions. The diisopropylamide group acts as a powerful directed metalation group (DMG), guiding the deprotonation of the adjacent ortho-position on the aromatic ring by a strong base, typically an organolithium reagent. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C-2 position. This strategy is fundamental in the construction of highly substituted aromatic compounds which are often key fragments of more complex natural products and pharmacologically active molecules. The versatility of this approach enables the synthesis of a wide array of substituted aromatic compounds that would be challenging to prepare using classical methods.
A significant application of this compound as a synthetic intermediate is in the preparation of boronic acids and their derivatives. Through the previously mentioned directed metallation-borylation methods, this compound can be converted into N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives. For instance, new derivatives such as 3-fluoro, 3-methoxy, and 5-trifluoromethyl systems have been prepared using this methodology. These boronic acids are valuable reagents in their own right, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. Boronic acids are stable, generally non-toxic, and can be used in numerous synthetic reactions, making them essential building blocks in organic chemistry.
| Derivative of N,N-di-isopropylbenzylamine-2-boronic acid | Synthetic Method |
| 3-fluoro-N,N-di-isopropylbenzylamine-2-boronic acid | Directed metallation-borylation |
| 3-methoxy-N,N-di-isopropylbenzylamine-2-boronic acid | Directed metallation-borylation |
| 5-trifluoromethyl-N,N-di-isopropylbenzylamine-2-boronic acid | Directed metallation-borylation |
This compound in Medicinal Chemistry and Biological Activity Studies
The benzamide (B126) functional group is a common feature in many biologically active compounds, and as such, this compound represents an interesting starting point for medicinal chemistry research. While direct studies on the biological activity of this compound are limited, the broader class of benzamide derivatives has shown a wide range of pharmacological effects.
Substituted amides are of significant interest due to their wide range of biological activities, which include antibacterial, antifungal, anticonvulsant, and antiproliferative properties. nanobioletters.com The this compound scaffold can be readily modified, making it an attractive platform for the synthesis of new bioactive agents. The diisopropyl groups can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic properties and binding to biological targets. The development of novel benzamide derivatives is an active area of research aimed at discovering new therapeutic agents. nanobioletters.com
Numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govresearchgate.net For example, a series of N-substituted benzamides designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor, have shown promising results. researchgate.net Although this compound itself has not been extensively studied as an anticancer agent, its core structure is present in compounds that exhibit cytotoxicity against cancer cells. For instance, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has demonstrated significant anti-tumor activities against prostate cancer cell lines. nih.govresearchgate.net This suggests that derivatives of this compound could be designed to target various mechanisms involved in cancer progression.
| Benzamide Derivative | Cancer Cell Line | IC50 (µM) |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (prostate) | 2.5 nih.govresearchgate.net |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate) | 2.5 nih.govresearchgate.net |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (prostate) | 6.5 nih.govresearchgate.net |
The benzamide moiety is capable of forming hydrogen bonds through its amide N-H and C=O groups, which is a critical feature for binding to biological macromolecules such as enzymes and receptors. Molecular docking studies of various benzamide derivatives have illustrated their potential to interact with the active sites of proteins. For example, N-substituted benzamide derivatives have been studied as histone deacetylase (HDAC) inhibitors, where the benzamide group can chelate with a zinc ion in the enzyme's active site. nih.govresearchgate.net Furthermore, derivatives of N,N-diethylbenzamide have been shown to bind to the delta opioid receptor. nih.gov In silico studies of other benzamide derivatives, such as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), have characterized their interactions with opioid receptors, highlighting the importance of hydrogen bonding and ligand orientation within the binding pocket. unica.it The diisopropyl groups of this compound would be expected to participate in hydrophobic interactions within a binding site, potentially contributing to the affinity and selectivity of its derivatives for their biological targets.
Mechanism of Action Investigations (e.g., enzyme inhibition)
The mechanism of action for many benzamide derivatives often involves enzyme inhibition, a process where a molecule binds to an enzyme and decreases its activity. wikipedia.org Enzyme inhibitors can function in several ways, broadly classified as reversible or irreversible. microbenotes.com Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form strong covalent bonds with the enzyme, permanently inactivating it. microbenotes.comlibretexts.org
The primary modes of reversible inhibition relevant to derivatives of this compound include:
Competitive Inhibition : An inhibitor that resembles the substrate competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orglibretexts.org
Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's shape, preventing it from functioning correctly, regardless of the substrate concentration. libretexts.orgnih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. microbenotes.comnih.gov
Allosteric Inhibition : A specific type of noncompetitive inhibition where binding to an allosteric site induces a conformational change in the enzyme required for inhibition. nih.gov
For instance, studies on N-substituted aminobenzamide scaffolds have identified them as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a serine-type peptidase. dovepress.com The mechanism involves the inhibitor binding to the enzyme's active site, which includes a critical hydrophobic pocket, thereby blocking the substrate from binding. dovepress.com While research on this compound itself is specific, the broader class of benzamides demonstrates a clear potential for enzyme inhibition through these established mechanisms.
Antifungal and Antibacterial Activity of Derivatives
Derivatives of benzamides have demonstrated significant potential as antimicrobial agents. nanobioletters.com Research into various substituted benzamides has revealed compounds with potent activity against a range of bacterial and fungal strains.
Studies have shown that N-phenylbenzamide derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. nih.gov Similarly, a series of N-pyrazolylbenzamides were synthesized and tested, with several molecules showing excellent antibacterial activity and considerable antifungal effects. nih.gov Three compounds from this series were particularly effective against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. nih.gov Other derivatives have shown notable antitubercular activity. nih.gov
The antimicrobial efficacy of these derivatives is often evaluated by measuring the zone of inhibition in disc diffusion assays and determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-Pyrazolylbenzamide (5e, 5s, 5w) | Klebsiella pneumoniae | MIC | 3.12 µg/ml | nih.gov |
| N-Pyrazolylbenzamide (5b, 5f, 5g, 5o) | Mycobacterium tuberculosis | MIC | 12.5 µg/ml | nih.gov |
| Benzamide Derivative (5a) | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| Benzamide Derivative (5a) | Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com |
| Benzamide Derivative (6b) | Escherichia coli | Zone of Inhibition | 24 mm | nanobioletters.com |
| Benzamide Derivative (6c) | Bacillus subtilis | Zone of Inhibition | 24 mm | nanobioletters.com |
Genotoxic Effects of Derivatives
The genotoxicity of chemical compounds, or their ability to damage genetic information within a cell, is a critical area of study. For benzamide derivatives, this research often focuses on related structures like N-nitroso compounds. For example, N-nitrosodicyclohexylamine, a compound related to this compound, has been investigated for its mutagenic properties. researchgate.net In one study, it was found to be weakly genotoxic in an in vitro micronucleus test with isolated human lymphocytes, inducing micronuclei at concentrations ranging from 15-100 micrograms/ml. researchgate.net
The mechanisms behind genotoxicity can be complex, potentially involving DNA alkylation or damage from reactive oxygen species. mdpi.com However, some derivatives may also exhibit protective effects. Studies on 1,4-dihydropyridine derivatives have shown that these compounds can protect DNA from damage caused by agents like hydrogen peroxide and radiation. nih.govnih.gov The ability of these molecules to bind to DNA or scavenge radicals may contribute to this protective effect. nih.govnih.gov Further research is necessary to fully determine the genotoxic or genoprotective profile of specific this compound derivatives. nih.govnih.gov
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. fiveable.me A key area within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. fiveable.menih.gov
This compound and its derivatives can act as guests within larger, self-assembled host structures. These host assemblies, often water-soluble, create internal cavities that can selectively bind guest molecules. escholarship.org The process of encapsulation is driven by favorable non-covalent interactions between the host and the guest. nih.gov For instance, the encapsulation of cyclic amines within a supramolecular host is driven by the enthalpic gain from the formation of proton-bound homodimers inside the assembly's cavity. nih.gov The stability of this encapsulation is crucial for applications like drug delivery, as it relates to the potential for the guest molecule to leak from its carrier. nih.gov
The confinement of a guest molecule like this compound within a supramolecular host can significantly impact its dynamic properties, particularly the rotation around the amide C-N bond. The interior of the host assembly creates a sterically confined environment that can increase the energy barrier for bond rotation by up to 6 kcal/mol. escholarship.org This effect is influenced by the solvent, with the host cavity appearing smaller and less flexible in organic solvents compared to aqueous solutions. escholarship.org
Studies on related N,N-dialkylnicotinamides have shown that rotational barriers are highly sensitive to the solvent environment. nih.gov Hydrogen bonding between solvent molecules and the amide's carbonyl oxygen can stabilize the transition state of the rotation, thereby affecting the rotational rate. nih.gov The steric and electronic environment provided by the supramolecular host acts similarly to a solvent shell, altering the conformational dynamics of the encapsulated amide.
Development of Novel Catalytic Systems Utilizing this compound Derivatives
Derivatives of this compound are being explored for their use in developing new catalytic systems. Specifically, N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives have been synthesized and evaluated as catalysts for direct amide formation. rsc.org This reaction is a fundamental process in chemical synthesis.
These bifunctional catalysts operate effectively under ambient conditions. Research has shown that adding an electron-withdrawing group to the derivative, such as a fluoro or trifluoromethyl group, increases the catalyst's reactivity. rsc.org Conversely, an electron-donating group lowers the catalytic activity. rsc.org Design of Experiments (DoE) studies have been used to optimize the reaction conditions, identifying that the parent catalyst performs best at a 5 mol% loading in higher dilution conditions. rsc.org
| Catalyst Derivative | Substituent Effect | Impact on Reactivity | Reference |
|---|---|---|---|
| 3-fluoro-N,N-di-isopropylbenzylamine-2-boronic acid | Electron Withdrawing | Increased Reactivity | rsc.org |
| 5-trifluoromethyl-N,N-di-isopropylbenzylamine-2-boronic acid | Electron Withdrawing | Increased Reactivity | rsc.org |
| 3-methoxy-N,N-di-isopropylbenzylamine-2-boronic acid | Electron Donating | Decreased Reactivity | rsc.org |
Ligand Design for Transition Metal Catalysis
The amide functional group is a cornerstone in the design of directing groups for transition metal-catalyzed C-H functionalization, a strategy that offers an atom-economical pathway to molecular complexity researchgate.net. N,N-disubstituted benzamides, such as this compound, are particularly effective in this role. The amide moiety can act as an N,O-bidentate ligand, coordinating to a transition metal center and directing the catalyst to a specific, often sterically accessible, C-H bond, typically at the ortho-position of the benzoyl ring researchgate.netmdpi.com.
This directed metallation strategy has been explored in various transformations. For instance, the N,N-dialkyl benzamide group can facilitate the direct alkylation of the aromatic ring under transition metal-free conditions through directed ortho-lithiation, a process that leverages the coordinating ability of the amide nih.govnih.gov. In nickel-catalyzed reactions, the amide group's ability to participate in the catalytic cycle is crucial. DFT calculations have been used to explore mechanisms in Ni-catalyzed reactions of benzamides, highlighting the nuanced role of the amide directing group in stabilizing key transition states for C-H functionalization rsc.org. The steric bulk provided by the diisopropyl groups on the nitrogen atom can significantly influence the geometry of the metallacyclic intermediate, thereby affecting the efficiency, selectivity, and outcome of the catalytic transformation.
Bifunctional Catalysts
Bifunctional catalysts, which possess two distinct catalytic sites that act in concert, are powerful tools in asymmetric synthesis. Research has shown that derivatives of this compound can serve as effective substrates in reactions mediated by such catalysts. A notable example involves the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination beilstein-journals.org.
In this study, 3-Hydroxy-N,N-diisopropylbenzamide was used as a key substrate. The reaction was catalyzed by a cinchona alkaloid-derived bifunctional organocatalyst, which features a hydrogen-bond donating (thio)urea moiety and a hydrogen-bond accepting tertiary amine. These sites interact simultaneously with the substrate: the catalyst's hydrogen-bond donor interacts with the amide carbonyl, while the hydrogen-bond acceptor interacts with the phenolic hydroxyl group. This dual interaction locks the 3-Hydroxy-N,N-diisopropylbenzamide into a specific conformation within the transition state, enabling the enantioselective construction of the chiral axis during the subsequent bromination step beilstein-journals.org. The choice of the N,N-diisopropylamide group is critical, as its steric and electronic properties influence the rotational barrier and conformational preferences of the substrate, which are key to achieving high enantioselectivity.
Theoretical and Computational Studies of this compound
Computational chemistry provides indispensable insights into the structural and energetic properties of molecules like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding reaction mechanisms, quantifying molecular parameters, and analyzing dynamic processes such as amide bond rotation.
DFT Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms, transition states, and intermediates in organic chemistry researchgate.netnih.gov. For reactions involving this compound and its derivatives, DFT calculations have been employed to elucidate reaction pathways and predict outcomes.
In the study of the bifunctional organocatalyst-mediated synthesis of axially chiral benzamides, DFT calculations were performed using the B3LYP hybrid functional with the 6-31G(d) basis set to optimize the structures of substrates and products beilstein-journals.org. These calculations are crucial for understanding the energetics of different conformations and for calculating the rotational barriers of the C-Ar bond, which is fundamental to the formation of atropisomers. Furthermore, DFT has been applied to explore the mechanisms of nickel-catalyzed reactions where benzamides act as directing groups, revealing how the amide coordinates to the metal center and stabilizes the transition state for C-H activation rsc.org. Such computational studies provide a detailed, step-by-step view of the reaction coordinate, identifying rate-determining steps and key intermediates that are often difficult to observe experimentally.
Steric and Electronic Parameter Analysis (e.g., %Vbur, Fukui indices)
The reactivity and efficacy of a molecule in a catalytic system, either as a ligand or a substrate, are governed by its steric and electronic properties. Quantitative analysis of these properties provides a predictive framework for catalyst design and reaction optimization. Key parameters include the percent buried volume (%Vbur) and Fukui indices.
Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around a metal center that is occupied by the ligand. For a ligand like this compound, the bulky diisopropyl groups contribute significantly to its steric profile. A high %Vbur can create a sterically hindered environment around a coordinated metal, influencing which substrates can access the catalytic site and controlling the stereoselectivity of the reaction. While specific %Vbur values for this compound are not readily available in the cited literature, the concept is central to understanding its role in catalysis. More sophisticated multidimensional steric parameters, such as Sterimol parameters, are often used to provide a more detailed description of a substituent's size and shape, which can lead to stronger correlations between steric effects and enantioselection in asymmetric catalysis researchgate.net.
Fukui Indices: These parameters are derived from conceptual DFT and are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions identify regions that are most susceptible to chemical reaction chemrxiv.org. For this compound, calculating Fukui indices would reveal the relative reactivity of the carbonyl oxygen, the aromatic ring positions, and other atoms, providing valuable guidance for predicting its behavior in various chemical transformations.
Conformational Analysis and Amide Bond Rotation
The C–N bond in amides possesses a significant double-bond character due to resonance, leading to restricted rotation and the possibility of planar stereoisomers osti.gov. This rotational barrier is a fundamental property that influences the conformational dynamics and, consequently, the biological and chemical behavior of amide-containing molecules. This compound serves as an excellent model for studying this phenomenon due to the steric bulk of the isopropyl groups.
The rotational dynamics of this compound have been investigated using variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy osti.govresearchgate.net. At low temperatures, the rotation around the C–N bond is slow on the NMR timescale, resulting in distinct signals for the non-equivalent isopropyl groups. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier osti.gov.
A study involving the encapsulation of this compound within a water-soluble supramolecular assembly demonstrated a significant reduction in the rotational barrier compared to its state in D₂O solution. This acceleration was attributed to the stabilization of the less polar transition state of the rotation process within the hydrophobic cavity of the assembly osti.gov. DFT calculations on related tertiary amides have shown good agreement with experimental rotational barriers, confirming the utility of computational methods in predicting these energetic parameters researchgate.net.
Table 1: Rotational Barrier (ΔG‡) for this compound in Different Environments
| Compound | Environment | Method | ΔG‡ (kcal/mol) |
|---|---|---|---|
| This compound | Encapsulated in Ga₄L₆¹²⁻ assembly in D₂O | ¹H NMR | 16.5 |
| This compound | D₂O | ¹H NMR | 18.2 |
| This compound | Toluene (B28343) | ¹H NMR | 16.5 |
Data sourced from reference osti.gov.
Analytical and Spectroscopic Characterization Methodologies for N,n Diisopropylbenzamide Research
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation and purification of N,N-Diisopropylbenzamide from reaction mixtures and for assessing its purity.
Column chromatography is the most common method for the preparative purification of this compound. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system, or eluent, is used to move the components through the column at different rates based on their polarity.
For this compound, which is a moderately polar compound, common eluents consist of a mixture of a nonpolar solvent like hexanes, pentane, or petroleum ether, and a more polar solvent such as ethyl acetate (B1210297). The specific ratio of the solvents is optimized to achieve effective separation from less polar byproducts and more polar impurities. Several successful purification protocols have been reported using silica gel with eluent systems such as hexane/ethyl acetate (e.g., in a 3:1 ratio) or petroleum ether/ethyl acetate (e.g., in an 8:1 ratio). amazonaws.comgoogle.com Gradient elution, where the polarity of the solvent mixture is gradually increased, can also be employed for complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Its application is essential for assessing the purity of synthesized batches and for monitoring the progress of reactions where it is either a reactant or a product.
A typical HPLC method for the analysis of this compound would employ a reverse-phase approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. Given the structure of this compound, a C18 column (a column packed with silica particles whose surfaces have been modified with octadecyl carbon chains) is highly suitable. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase composition is a critical parameter that must be optimized to achieve adequate separation from impurities or other reaction components. A common mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to ensure the efficient elution of all components in a complex mixture. The inclusion of a small percentage of an acid, such as formic acid, can improve peak shape and ionization efficiency if the HPLC system is coupled to a mass spectrometer (LC-MS). spectroscopyonline.com
Detection is typically achieved using an ultraviolet (UV) detector, as the benzoyl group in this compound contains a chromophore that absorbs UV light. The selection of the detection wavelength is optimized to maximize sensitivity for the analyte. While specific validated methods for this compound are not widely published, the principles of reverse-phase HPLC provide a robust framework for its analysis.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile with 0.1% Formic Acid | |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. This method is well-suited for volatile and thermally stable compounds. The National Institute of Standards and Technology (NIST) has cataloged mass spectral data for this compound, confirming its suitability for GC-MS analysis. acs.org
In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample onto a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the carrier gas and the stationary phase. The choice of the stationary phase is critical; a nonpolar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would be appropriate for this compound.
The oven temperature is programmed to increase over time, allowing for the separation of compounds with a range of boiling points. As components elute from the column, they enter the detector. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides both detection and structural information, allowing for definitive identification based on the fragmentation pattern of the molecule.
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | 40-400 m/z |
Kinetic Studies and Mechanistic Probes
Understanding the reaction rates and mechanisms involving this compound is fundamental to optimizing synthetic procedures and discovering new transformations. Kinetic studies provide invaluable insights into these aspects.
Kinetic Isotope Effect (KIE) Studies (H/D)
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of a chemical reaction, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step. libretexts.org This is achieved by comparing the rate of a reaction using a substrate that contains hydrogen at a specific position to the rate of the same reaction using a substrate that has been isotopically labeled with deuterium (B1214612) at that same position.
This compound is well-known as an effective directing group for ortho-lithiation reactions, where a strong base like n-butyllithium removes a proton from the position adjacent to the amide group. acs.org In such reactions, a primary KIE would be expected if the C-H bond cleavage is the rate-determining step. By synthesizing an this compound molecule that is deuterated at the ortho positions, researchers can measure the reaction rates of both the deuterated and non-deuterated analogues.
A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-limiting step. princeton.edulibretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step either before or after the rate-determining step of the reaction. researchgate.net These studies are crucial for understanding the intricate details of directed ortho-metalation and other reactions where C-H activation is involved. nih.gov
Table 3: Hypothetical KIE Data for the Ortho-Lithiation of this compound
| Substrate | Rate Constant (k, s⁻¹) | kH/kD | Mechanistic Implication |
| This compound | 2.5 x 10⁻³ | 5.0 | C-H bond cleavage is likely the rate-determining step. |
| N,N-Diisopropyl-2,6-dideuterobenzamide | 0.5 x 10⁻³ |
Reaction Progress Monitoring
The continuous, real-time monitoring of chemical reactions provides a wealth of kinetic data from a minimal number of experiments. researchgate.net Techniques such as Reaction Progress Kinetic Analysis (RPKA) utilize in situ measurements to construct graphical rate equations that can elucidate reaction orders, catalyst deactivation, and product inhibition. nih.gov
For reactions involving this compound, in situ spectroscopic methods like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products over time. nih.gov For instance, in the synthesis of this compound from benzoyl chloride and diisopropylamine, the progress of the reaction could be followed by monitoring the disappearance of the N-H stretch of the amine or the appearance of the amide carbonyl stretch at a characteristic frequency in the IR spectrum. This continuous data stream allows for a detailed kinetic profile of the reaction to be generated, offering deeper mechanistic understanding than traditional methods that rely on quenching and off-line analysis. spectroscopyonline.comrsc.org
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant methods.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com A DSC thermogram of this compound would reveal important thermal transitions. An endothermic peak would indicate the melting point of the compound. The area under this peak is proportional to the enthalpy of fusion. Other transitions, such as solid-solid phase transitions, could also be detected. This information is critical for understanding the material's physical stability and for processing considerations. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com A TGA curve for this compound would show the temperature at which the compound begins to decompose or evaporate. The NIST database indicates a boiling point of 421-425 K (148-152 °C) at a reduced pressure of 0.024 bar, suggesting the compound is volatile at higher temperatures. nist.gov A TGA experiment would quantify this volatility and determine if decomposition occurs before or during boiling at a given pressure. For example, a study on the parent compound, benzamide (B126), utilized TG-DTA and DSC to characterize its melting and evaporation, confirming that it evaporates without degradation. researchgate.net A similar analysis of this compound would provide crucial information about its thermal stability.
Table 4: Expected Thermal Properties of this compound from Thermal Analysis
| Technique | Property Measured | Expected Observation for this compound |
| DSC | Melting Point (Tm), Enthalpy of Fusion (ΔHf) | A sharp endothermic peak corresponding to the melting transition. |
| TGA | Onset of Mass Loss, Thermal Stability | A single-step mass loss corresponding to the volatilization of the compound. |
Q & A
What experimental strategies are recommended for analyzing the solid-state structures of ortho-lithiated intermediates derived from N,N-diisopropylbenzamide?
Advanced Research Focus : The structural characterization of lithiated intermediates is critical for understanding regioselectivity in directed ortho-metalation (DoM) reactions. For this compound, crystallographic studies reveal dimeric [(CLi)₂] cores stabilized by solvent coordination (e.g., THF or Et₂O) and amide O-centers. To replicate this, use low-temperature X-ray diffraction under inert conditions and compare twist angles of the amide–arene moiety pre- and post-metalation. Notably, the perpendicular alignment of the amide group in the substrate becomes distorted upon lithiation, enabling Li–O coordination .
How can kinetic vs. thermodynamic control be distinguished in zincate-mediated metalation of this compound?
Advanced Research Focus : Zincate bases like [(thf)Li(µ-tmp)(µ-tBu)Zn(tBu)] exhibit dual alkyl/amido basicity. For this compound, DFT calculations combined with stepwise reaction monitoring (e.g., NMR or in situ IR) reveal that amido basicity dominates kinetically, while alkyl basicity operates thermodynamically. Kinetic pathways favor pre-complexation adducts (observed crystallographically), whereas thermodynamic control leads to multi-metalated products (e.g., Zn(µ-C₆H₄C(O)NiPr₂-2)₃Li·THF). Use quenching experiments with electrophiles at varying reaction times to differentiate intermediates .
What methodological approaches resolve contradictions in the role of the complex-induced proximity effect (CIPE) during DoM reactions?
Advanced Research Focus : While Collum et al. question CIPE’s significance, crystallographic evidence for pre-metalation adducts (e.g., Li–O coordination in this compound with Kondo’s base) supports its relevance. To reconcile contradictions:
- Perform kinetic isotope effect (KIE) studies to assess proton transfer barriers.
- Compare crystallographic data of pre-complexes (e.g., agostic Li–C interactions) with computational models (DFT/M06-2X).
- Analyze solvent effects: THF repulsion by the amide group enhances Li–O coordination, stabilizing pre-complexes .
How can ruthenium-catalyzed C–H halogenation of this compound be optimized for regioselectivity and yield?
Basic Research Focus : For ortho-halogenation (e.g., 2-bromo or 2-iodo derivatives), use Ru catalysts with carboxylate auxiliaries. Key parameters:
- Substrate ratio : 1:2 (amide:NXS, X = Br, I) in EtOAc/hexane.
- Purification : Column chromatography (hexane/EtOAc gradient) followed by HPLC for sterically hindered derivatives.
- Yield optimization : Extend reaction times to 16–22 h for iodination (53–60% yield) and monitor via TLC/HR-MS .
What ligand systems enhance catalytic efficiency in Ag(I)-mediated cycloadditions using this compound-derived phosphines?
Advanced Research Focus : Phosphine ligands like 2-(diphenylphosphino)-N,N-diisopropylbenzamide (L2) lower activation barriers in AgAAC reactions. Methodological insights:
- DFT screening : Compare mononuclear vs. binuclear pathways using MN12-L/MN15-L functionals.
- Steric effects : Bulky ligands (e.g., L3 with tert-butyl groups) favor binuclear pathways, reducing ΔG‡ by 5–8 kcal/mol.
- Synthetic protocols : Ligand purity (>95% by ¹H NMR) is critical; recrystallize from CH₂Cl₂/hexane .
How do solvent and counterion choices influence the aggregation state of lithiated this compound intermediates?
Basic Research Focus : Solvent polarity and donor strength dictate aggregation. For example:
- Et₂O : Favors dimeric [(CLi)₂] cores with one Et₂O per Li.
- THF : Stabilizes monomers via stronger Li–O coordination, altering reactivity.
- Counterion effects : Sodium vs. lithium zincates show distinct agostic interactions (Li–C: 241 pm vs. Na–C: 275 pm). Use DOSY NMR or cryoscopic measurements to assess aggregation .
What computational tools are validated for modeling the reaction pathways of this compound in DoM chemistry?
Advanced Research Focus : Hybrid DFT methods (e.g., B3LYP-D3/def2-TZVP) accurately model:
- Transition states : For proton abstraction, compare NBO charges at amide O vs. aromatic C–H.
- Solvent effects : Include PCM (THF) or SMD (Et₂O) models to simulate coordination.
- Validation : Benchmark against crystallographic metrics (e.g., Li–O distances ±0.05 Å) .
How can contradictory kinetic data in DoM reactions be systematically addressed?
Advanced Research Focus : Contradictions often arise from solvent or base variability. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
